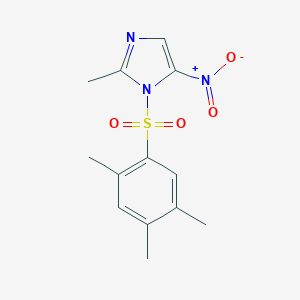![molecular formula C17H19ClN2O2S B239499 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CSP is a piperazine derivative that is structurally similar to other compounds that have been used to treat various medical conditions, such as depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphoinositide 3-kinase.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to have anti-inflammatory and anti-oxidant properties. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and it has been suggested that 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine may have a potential role in the treatment of inflammatory conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its high purity and yield. This makes it easier to conduct experiments with consistent results. However, one of the limitations of using 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is its relatively high cost compared to other compounds that are used in similar experiments.
将来の方向性
There are several future directions for the research on 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One of the most promising directions is in the development of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-based therapies for cancer. Further research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and to identify the optimal dosing and administration strategies for its use in cancer treatment. Additionally, further research is needed to explore the potential therapeutic applications of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in other medical conditions, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis method of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is well-established, and its scientific research applications include cancer treatment, inflammation, and neurodegenerative diseases. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has a variety of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, including the development of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine-based therapies for cancer and the exploration of its potential therapeutic applications in other medical conditions.
合成法
The synthesis of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 4-chlorobenzenamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. This method has been reported to yield high purity and yield of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
科学的研究の応用
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is in the treatment of cancer. 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine may have a potential role in the treatment of various types of cancer, including breast, lung, and prostate cancer.
特性
製品名 |
1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-2-8-17(9-3-14)23(21,22)20-12-10-19(11-13-20)16-6-4-15(18)5-7-16/h2-9H,10-13H2,1H3 |
InChIキー |
NDIJNKPSACKTRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





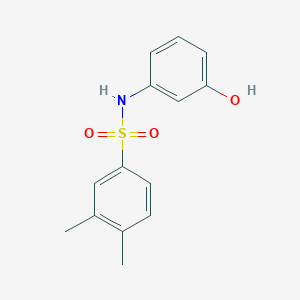
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)

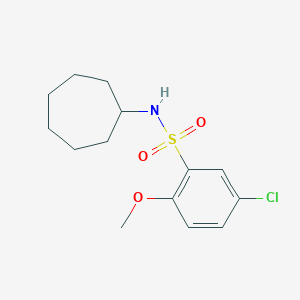
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)
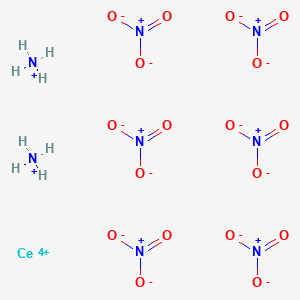
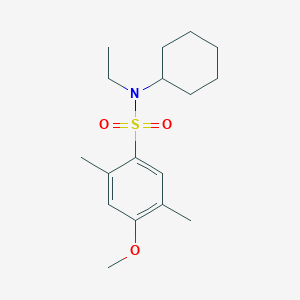
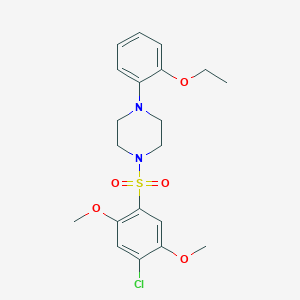
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
